LogP-Modulated Lipophilicity as a Solubility and Permeability Differentiator
The target compound exhibits a calculated LogP of 1.26 (ALOGPS consensus) . This is lower than the N‑butyl analog 2-(4-bromophenylsulfonamido)-N-butylpropanamide (LogP ≈ 2.8, estimated by structural increment) and higher than the N‑(3‑chloro‑4‑fluorophenyl) congener (LogP ≈ 3.1, estimated). Within the QSAR framework for N,N‑dimethyl sulfonamides described by Iqbal et al., anti‑glycemic potency correlates inversely with excessive lipophilicity, positioning LogP in the 1.2‑1.3 range as a favorable zone for balancing passive permeability and aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.26 (ALOGPS consensus) |
| Comparator Or Baseline | N‑butyl analog ~2.8; N‑(3‑chloro‑4‑fluorophenyl) analog ~3.1 |
| Quantified Difference | Δ ≈ –1.5 to –1.8 (lower lipophilicity) |
| Conditions | Calculated LogP; no experimental shake‑flask data available |
Why This Matters
Lower LogP can translate into superior aqueous solubility and fewer non‑specific binding artifacts in biochemical assays, making the compound a cleaner probe for target‑engagement studies.
- [1] A. Iqbal et al. Synthesis, Biological Evaluation, QSAR, Molecular Docking and ADMET Studies of N-aryl/N,N-dimethyl Substituted Sulphonamide Derivatives. Anti‑Infective Agents 2020, 18 (2), 128‑145. View Source
